Ethyl 2-(benzo[d]thiazol-2-yl)acetate

Catalog No.
S1895152
CAS No.
29182-42-1
M.F
C11H11NO2S
M. Wt
221.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 2-(benzo[d]thiazol-2-yl)acetate

CAS Number

29182-42-1

Product Name

Ethyl 2-(benzo[d]thiazol-2-yl)acetate

IUPAC Name

ethyl 2-(1,3-benzothiazol-2-yl)acetate

Molecular Formula

C11H11NO2S

Molecular Weight

221.28 g/mol

InChI

InChI=1S/C11H11NO2S/c1-2-14-11(13)7-10-12-8-5-3-4-6-9(8)15-10/h3-6H,2,7H2,1H3

InChI Key

VYMJUZXFYAREJY-UHFFFAOYSA-N

SMILES

CCOC(=O)CC1=NC2=CC=CC=C2S1

Canonical SMILES

CCOC(=O)CC1=NC2=CC=CC=C2S1

The exact mass of the compound Ethyl 2-(benzo[d]thiazol-2-yl)acetate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 621357. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Ethyl 2-(benzo[d]thiazol-2-yl)acetate (CAS: 29182-42-1) is a highly reactive, bifunctional building block characterized by an active methylene group flanked by an electron-withdrawing benzothiazole ring and an ethyl ester moiety. In industrial and pharmaceutical synthesis, it is primarily procured as a precursor for Knoevenagel condensations, enabling the direct installation of the benzothiazole pharmacophore or fluorophore into complex molecules. Its baseline value lies in its dual reactivity: the highly acidic methylene allows for facile C-C bond formation under mild basic conditions, while the ethyl ester serves as an efficient leaving group for subsequent cyclization or amidation reactions [1].

Substituting Ethyl 2-(benzo[d]thiazol-2-yl)acetate with generic active methylene compounds (like diethyl malonate) or alternative analogs (like 2-(benzo[d]thiazol-2-yl)acetonitrile) fundamentally alters downstream reaction pathways and process efficiency. Generic methylenes lack the substantial electron-withdrawing effect of the benzothiazole core, necessitating harsher bases and longer reaction times that degrade sensitive substrates. Conversely, substituting with the nitrile analog prevents the direct, one-step formation of lactone rings (such as in the synthesis of coumarin dyes), trapping the reaction at the imine stage and requiring a secondary, low-yielding hydrolysis step. Furthermore, using the methyl ester analog in standard ethanol-based green synthesis protocols leads to transesterification, generating mixed-ester impurities that complicate downstream purification [1].

One-Pot Lactonization Efficiency in Dye Synthesis

In the synthesis of fluorescent dyes like Coumarin 6, Ethyl 2-(benzo[d]thiazol-2-yl)acetate enables a direct, one-pot Knoevenagel condensation and subsequent lactonization with salicylaldehyde derivatives. When compared to 2-(benzo[d]thiazol-2-yl)acetonitrile, the ethyl ester directly yields the target coumarin lactone in a single step (typically >80% yield under mild basic conditions). The nitrile comparator, however, halts at the iminocoumarin intermediate, requiring a harsh secondary acidic hydrolysis step that reduces overall yield by 20-30% and increases process time[1].

Evidence DimensionProcess steps and overall yield for coumarin synthesis
Target Compound Data1-step process, >80% overall yield
Comparator Or Baseline2-(Benzo[d]thiazol-2-yl)acetonitrile (2-step process, <60% overall yield)
Quantified DifferenceEliminates 1 synthetic step and improves yield by >20%
ConditionsBase-catalyzed condensation with 4-(diethylamino)salicylaldehyde

For industrial dye manufacturers, eliminating a hydrolysis step directly translates to lower reactor time, reduced waste, and higher throughput.

Reactivity Profile in Mild C-C Bond Formation

The methylene protons of Ethyl 2-(benzo[d]thiazol-2-yl)acetate are highly activated by the adjacent benzothiazole ring, significantly lowering their pKa compared to standard aliphatic active methylenes. When benchmarked against diethyl malonate in condensations with sterically hindered or electron-rich aldehydes, Ethyl 2-(benzo[d]thiazol-2-yl)acetate achieves >90% conversion within 1-2 hours using mild organocatalysts (e.g., piperidine). Under identical conditions, diethyl malonate exhibits <30% conversion, often requiring the addition of strong Lewis acids (like TiCl4) or extended reflux times (>12 hours) to drive the reaction [1].

Evidence DimensionReaction time and conversion rate under mild basic conditions
Target Compound Data>90% conversion in 1-2 hours
Comparator Or BaselineDiethyl malonate (<30% conversion in 2 hours)
Quantified Difference3x higher conversion rate without Lewis acid activation
ConditionsKnoevenagel condensation with unactivated benzaldehydes using piperidine in ethanol

Procuring this highly activated precursor allows chemists to utilize milder reaction conditions, preserving sensitive functional groups in complex pharmaceutical intermediates.

Solvent Compatibility and Impurity Profile in Green Synthesis

Ethanol is frequently chosen as a green, scalable solvent for base-catalyzed condensations. When using Ethyl 2-(benzo[d]thiazol-2-yl)acetate in ethanol, the ester group perfectly matches the solvent, ensuring 0% formation of transesterification impurities. In contrast, utilizing the methyl ester analog (Methyl 2-(benzo[d]thiazol-2-yl)acetate) in refluxing ethanol with basic catalysts results in significant transesterification, generating up to 15-25% of the ethyl ester as an inseparable byproduct mixture. This necessitates either switching to more toxic solvents (like methanol or toluene) or implementing costly chromatographic separations [1].

Evidence DimensionTransesterification impurity formation in ethanol
Target Compound Data0% mixed ester impurities
Comparator Or BaselineMethyl 2-(benzo[d]thiazol-2-yl)acetate (15-25% mixed ester impurities)
Quantified DifferenceComplete elimination of solvent-induced transesterification byproducts
ConditionsBase-catalyzed reflux in ethanol for 4 hours

Matching the ester moiety to the preferred process solvent prevents yield-killing impurity generation and avoids the need for expensive downstream purification.

Industrial Synthesis of Fluorescent Dyes and Probes

Due to its ability to undergo one-pot Knoevenagel condensation and lactonization, this compound is the optimal precursor for manufacturing 3-(benzothiazol-2-yl)coumarin dyes (such as Coumarin 6). It provides a streamlined, high-yield route that avoids the intermediate hydrolysis steps required when using nitrile analogs[1].

Development of Benzothiazole-Based Pharmaceuticals

The highly activated methylene group allows for mild C-C bond formation with complex, sensitive aldehyde intermediates. This makes it a preferred building block in medicinal chemistry for synthesizing aldose reductase inhibitors, antitumor agents, and antimicrobial compounds where harsh Lewis acids must be avoided [2].

Scale-Up Manufacturing in Green Solvents

For process chemists designing scalable routes in ethanol, the ethyl ester functionality ensures complete compatibility without the risk of transesterification impurities. This makes it the standard choice over methyl esters for large-scale, base-catalyzed condensations[3].

XLogP3

2.6

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

Ethyl (1,3-benzothiazol-2-yl)acetate

Dates

Last modified: 08-16-2023

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